Cas no 41818-96-6 (1,3-Dimethyl-2-(trifluoromethyl)benzene)

1,3-Dimethyl-2-(trifluoromethyl)benzene is a fluorinated aromatic compound characterized by its trifluoromethyl and methyl substituents on the benzene ring. This structure imparts unique chemical properties, including enhanced lipophilicity and electron-withdrawing effects, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The trifluoromethyl group contributes to improved metabolic stability and bioavailability in active ingredients. Its rigid aromatic framework ensures predictable reactivity in electrophilic substitution and cross-coupling reactions. The compound's high purity and well-defined regiochemistry support consistent performance in fine chemical applications. Suitable for use under controlled conditions, it requires handling with appropriate safety measures due to its organic and fluorinated nature.
1,3-Dimethyl-2-(trifluoromethyl)benzene structure
41818-96-6 structure
Product Name:1,3-Dimethyl-2-(trifluoromethyl)benzene
CAS No:41818-96-6
MF:C9H9F3
MW:174.162973165512
CID:1069110
PubChem ID:20148825
Update Time:2025-06-07

1,3-Dimethyl-2-(trifluoromethyl)benzene Chemical and Physical Properties

Names and Identifiers

    • 1,3-Dimethyl-2-(trifluoromethyl)benzene
    • 1,3-dimethyl-2-trifluoromethylbenzene
    • 2,6-Dimethylbenzotrifluorid
    • 2,6-dimethylbenzotrifluoride
    • FT-0686356
    • SureCN4090283
    • trifluoromethyl-m-xylene
    • SCHEMBL4090283
    • DTXSID90602991
    • E84685
    • DB-216764
    • AKOS005257949
    • HHJVVSITJSUQBO-UHFFFAOYSA-N
    • MFCD14525527
    • FS-5744
    • 41818-96-6
    • BGURHJHQZVSCHL-UHFFFAOYSA-N
    • MDL: MFCD14525527
    • Inchi: 1S/C9H9F3/c1-6-4-3-5-7(2)8(6)9(10,11)12/h3-5H,1-2H3
    • InChI Key: BGURHJHQZVSCHL-UHFFFAOYSA-N
    • SMILES: FC(C1C(C)=CC=CC=1C)(F)F

Computed Properties

  • Exact Mass: 174.06567
  • Monoisotopic Mass: 174.06563477g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 140
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • PSA: 0

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Additional information on 1,3-Dimethyl-2-(trifluoromethyl)benzene

1,3-Dimethyl-2-(trifluoromethyl)benzene

1,3-Dimethyl-2-(trifluoromethyl)benzene, also known by its CAS number 41818-96-6, is a versatile aromatic compound with significant applications in various industrial and chemical sectors. This compound is characterized by its unique structure, which includes two methyl groups attached to the benzene ring at positions 1 and 3, and a trifluoromethyl group at position 2. The presence of these substituents imparts distinct chemical and physical properties to the molecule, making it highly valuable in numerous synthetic processes.

Recent studies have highlighted the importance of 1,3-Dimethyl-2-(trifluoromethyl)benzene in the development of advanced materials and pharmaceuticals. Researchers have explored its role as an intermediate in the synthesis of biologically active compounds, where its trifluoromethyl group contributes to enhanced stability and bioavailability. For instance, a 2023 study published in *Chemical Science* demonstrated that this compound can serve as a key building block for designing novel antiviral agents with improved efficacy.

The synthesis of 1,3-Dimethyl-2-(trifluoromethyl)benzene involves a multi-step process that typically begins with the Friedel-Crafts alkylation of benzene derivatives. The introduction of the trifluoromethyl group is often achieved through electrophilic substitution reactions, where a trifluoromethylation agent reacts with an activated benzene ring. This process requires precise control over reaction conditions to ensure high yields and purity of the final product.

In terms of physical properties, 1,3-Dimethyl-2-(trifluoromethyl)benzene exhibits a melting point of approximately -5°C and a boiling point around 140°C. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for use in various extraction and purification techniques. Additionally, the compound's stability under normal storage conditions ensures its reliability as a raw material in large-scale manufacturing processes.

One of the most notable applications of 1,3-Dimethyl-2-(trifluoromethyl)benzene is in the production of high-performance polymers. Its ability to act as a monomer in polymerization reactions has led to the development of materials with enhanced thermal stability and mechanical strength. For example, a 2022 research article in *Polymer Chemistry* reported that incorporating this compound into polyurethane formulations significantly improved their resistance to environmental stress cracking.

Moreover, 1,3-Dimethyl-2-(trifluoromethyl)benzene has found utility in the electronics industry as a precursor for synthesizing liquid crystal materials. Its rigid aromatic structure and fluorinated substituents contribute to the formation of ordered liquid crystal phases, which are essential for applications such as display technologies and optical devices.

From an environmental perspective, understanding the degradation pathways of 1,3-Dimethyl-2-(trifluoromethyl)benzene is crucial for assessing its potential impact on ecosystems. Recent research has shown that under aerobic conditions, this compound undergoes microbial degradation through oxidative mechanisms, leading to the formation of less hazardous byproducts. However, further studies are required to fully characterize its environmental fate and toxicity profiles.

In conclusion, 1,3-Dimethyl-2-(trifluoromethyl)benzene (CAS No: 41818-96-6) is a vital compound with diverse applications across multiple industries. Its unique chemical structure and favorable properties make it an indispensable intermediate in organic synthesis. As ongoing research continues to uncover new uses and optimizations for this compound, its role in advancing materials science and pharmaceutical development is expected to grow significantly.

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